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Compound Name: (R)-morpholine-3-carboxylic acid

Cat. No.: B025382

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (R)-morpholine-3-
carboxylic acid, a constrained non-proteinogenic amino acid, in the design and synthesis of
peptidomimetics. Incorporating this scaffold can impart valuable structural and physicochemical
properties to peptide-based molecules, offering potential advantages in drug discovery and
development.

Application Notes
Introduction to Constrained Peptidomimetics

Peptides are crucial signaling molecules but are often poor drug candidates due to their
inherent flexibility, which leads to low receptor selectivity, and their susceptibility to proteolytic
degradation, resulting in poor metabolic stability. Peptidomimetics are designed to overcome
these limitations by mimicking the essential three-dimensional structure (pharmacophore) of a
natural peptide while exhibiting improved drug-like properties.[1] One effective strategy in
peptidomimetic design is the incorporation of conformationally constrained amino acids.[2]
These building blocks restrict the rotational freedom of the peptide backbone, locking it into a
specific, bioactive conformation. This can lead to enhanced binding affinity, increased receptor
selectivity, and improved stability against enzymatic degradation.[1]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b025382?utm_src=pdf-interest
https://www.benchchem.com/product/b025382?utm_src=pdf-body
https://www.benchchem.com/product/b025382?utm_src=pdf-body
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2018.00522/epub
https://pubmed.ncbi.nlm.nih.gov/17465566/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2018.00522/epub
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

(R)-morpholine-3-carboxylic acid: A Versatile Scaffold

(R)-morpholine-3-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that serves
as a constrained surrogate for natural amino acids in a peptide sequence. The morpholine ring
introduces a rigid, sp3-rich scaffold that can significantly influence the secondary structure of a
peptide.[1] Its inclusion is a strategy to explore novel conformational spaces and improve the
pharmacokinetic profile of peptide leads. The synthesis of the enantiopure Fmoc-protected
building block has been established, making it fully compatible with standard solid-phase
peptide synthesis (SPPS) protocols.[2]

Key Advantages:

Conformational Rigidity: The morpholine ring restricts phi (¢) and psi ({) dihedral angles,
pre-organizing the peptide backbone into a defined conformation for target binding.

o Metabolic Stability: The unnatural structure can enhance resistance to cleavage by
proteases.

e Improved Pharmacokinetics: The morpholine moiety can favorably alter properties such as
solubility and membrane permeability.[3]

o Synthetic Accessibility: The Fmoc-protected derivative is accessible and suitable for
automated peptide synthesis.[2]

Data Presentation
Representative Biological Activity Data

While specific biological activity data for peptides containing (R)-morpholine-3-carboxylic
acid is not extensively published, data from peptidomimetics incorporating structurally similar
constrained residues can serve as a valuable reference. The following table presents binding
affinity data for opioid peptide analogs where the proline residue was substituted with
piperidine-3-carboxylic acid (Nip), another cyclic, constrained amino acid. This illustrates the
potential for such modifications to yield high-affinity ligands.[4]

Table 1: Binding Affinities (Ki, nM) of Representative Opioid Peptidomimetics Containing a
Constrained Amino Acid.[4]
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Compound Sequence MOR Ki (nM) DOR Ki (nM) KOR Ki (nM)
Endomorphin-  Tyr-Pro-Phe-
0.34 1600 8100
2 (EM-2) Phe-NH2
) Tyr-(R)-Nip-Phe-
[(R)-NipzEM-2 0.16 150 4100
Phe-NH:z
] Tyr-(S)-Nip-Phe-
[(S)-NipZEM-2 2.4 1500 19000

Phe-NH:z

Data is for a related constrained residue (Nip) and serves as a representative example.

Expected Characterization Data for a Model Peptide

Following synthesis and purification, peptides are characterized to confirm their identity. High-
resolution mass spectrometry (HRMS) is used to verify the molecular weight. The table below
shows the calculated and expected observed mass for a hypothetical model tetrapeptide, Tyr-
(R)-Mca-Phe-Gly-NHz, where Mca is (R)-morpholine-3-carboxylic acid.

Table 2: Mass Spectrometry Data for a Model Peptide.

Calculated
Observed Mass

Peptide Sequence Chemical Formula Monoisotopic Mass
[M+H]* (Da)

(Da)

| Tyr-(R)-Mca-Phe-Gly-NHz | C2sH31NsOs | 501.2274 | ~502.2347 |

Experimental Protocols
Synthesis of Fmoc-(R)-morpholine-3-carboxylic acid
Building Block

This protocol is based on the synthetic route described by Lenci et al., which involves a five-
step process starting from serine methyl ester.[2]

e Reductive Amination: React (R)-serine methyl ester with dimethoxyacetaldehyde in the
presence of a reducing agent (e.g., NaBH3CN) to form the secondary amine.
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 Intramolecular Acetalization: Treat the product with an acid catalyst to promote cyclization,
forming the morpholine ring structure.

e Elimination: Induce the elimination of the anomeric methoxy group to form a double bond
within the ring.

e Hydrogenation: Reduce the double bond via catalytic hydrogenation (e.g., Hz, Pd/C) to yield
the saturated morpholine ring.

o Ester Hydrolysis & Fmoc Protection: Hydrolyze the methyl ester under basic conditions,
followed by protection of the secondary amine with Fmoc-OSu to yield the final Fmoc-(R)-
morpholine-3-carboxylic acid building block.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(R)-morpholine-3-carboxylic acid
into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin (for a C-
terminal amide).[5][6]

Materials:

» Rink Amide MBHA resin

e Fmoc-protected amino acids (including Fmoc-(R)-morpholine-3-carboxylic acid)
e N,N-Dimethylformamide (DMF), peptide synthesis grade

¢ Dichloromethane (DCM)

o Deprotection solution: 20% (v/v) piperidine in DMF

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) or HCTU

o Base: N,N-Diisopropylethylamine (DIPEA)

e Washing solvents: DMF, DCM, Methanol (MeOH)
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» Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
e Cold diethyl ether
Procedure:
e Resin Preparation:
o Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted peptide synthesis vessel.
o Swell the resin in DMF for 30-60 minutes. Drain the solvent.
e Initial Fmoc Deprotection:
o Add the 20% piperidine/DMF solution to the resin.
o Agitate for 3 minutes, then drain.
o Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[7]
o Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

e First Amino Acid Coupling (Standard AA):

[e]

In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq.) with
HBTU (3.9 eq.) and DIPEA (8 eg.) in DMF for 2 minutes.

Add the activated amino acid solution to the resin.

[e]

o

Agitate for 1-2 hours at room temperature.

[¢]

Drain and wash the resin with DMF (3x) and DCM (3x).

[¢]

(Optional) Perform a Kaiser test to confirm complete coupling.

e Chain Elongation (lterative Cycles):

o Fmoc Deprotection: Repeat step 2.
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o Amino Acid Coupling: Repeat step 3 with the next amino acid in the sequence.

e Incorporation of Fmoc-(R)-morpholine-3-carboxylic acid:

o Following the deprotection of the N-terminal amine of the preceding residue, prepare the
coupling solution for the constrained amino acid.

o Pre-activate Fmoc-(R)-morpholine-3-carboxylic acid (4 eq.) with HBTU (3.9 eq.) and
DIPEA (8 eq.) in DMF.

o Add the activated solution to the resin and agitate. Due to potential steric hindrance, a
longer coupling time (e.g., 4 hours) or a double coupling may be necessary.

o After coupling, wash the resin thoroughly as described above.

e Final Deprotection:

o After the final amino acid has been coupled, perform a final deprotection step by repeating
step 2.

o Cleavage and Deprotection:

[¢]

Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

[e]

Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) to the vessel.

(¢]

Agitate at room temperature for 2-3 hours.

[¢]

Filter the solution to separate the resin, collecting the filtrate into a centrifuge tube.

[¢]

Wash the resin twice with additional TFA, combining the filtrates.

o Peptide Precipitation and Purification:

o Add the TFA filtrate dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A
white precipitate should form.

o Centrifuge the mixture (e.g., 4000 rpm, 5 min), decant the ether.
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[e]

Wash the peptide pellet twice more with cold ether.

o

Dry the crude peptide pellet under vacuum.

[¢]

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).[8]

[¢]

Confirm the identity and purity of the final product using LC-MS and analytical HPLC.

Visualizations
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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
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Caption: Representative GPCR signaling pathway for a peptidomimetic agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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